molecular formula C6H3Br2F2N B1649035 2,4-Dibromo-3,6-difluoroaniline CAS No. 1000577-86-5

2,4-Dibromo-3,6-difluoroaniline

Cat. No.: B1649035
CAS No.: 1000577-86-5
M. Wt: 286.9 g/mol
InChI Key: BRKOSTCYPCHQEI-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-difluoroaniline (CAS: 1000577-86-5) is a halogenated aniline derivative with bromine at the 2- and 4-positions and fluorine at the 3- and 6-positions on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. It is commercially available through suppliers like Hubei Guoyun Furui Technology Co., Ltd., which specializes in high-purity compounds for drug development .

Properties

IUPAC Name

2,4-dibromo-3,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKOSTCYPCHQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electronic Effects of Substituents

The fluorine atoms, being strongly electronegative, withdraw electron density via inductive effects, while bromine atoms exert both inductive and resonance effects. This electronic landscape renders the 5-position (meta to fluorine and bromine) less susceptible to electrophilic attack, favoring substitutions at pre-halogenated sites under controlled conditions.

Synthetic Pathways

Acetylation-Protected Bromination

Protecting the amino group as an acetanilide derivative enhances regioselectivity and prevents undesired side reactions.

Procedure :

  • Acetylation :
    • Substrate : 3,6-Difluoroaniline (1.0 equiv)
    • Reagents : Acetic anhydride (1.2 equiv), sulfuric acid (catalyst)
    • Conditions : Reflux, 2 hours.
    • Product : 3,6-Difluoroacetanilide (yield >90%).
  • Bromination :

    • Substrate : 3,6-Difluoroacetanilide (1.0 equiv)
    • Reagents : Bromine (2.2 equiv), HBr (1.5 equiv), glacial acetic acid
    • Conditions : 0–5°C, 8–12 hours.
    • Product : 2,4-Dibromo-3,6-difluoroacetanilide.
  • Deprotection :

    • Reagents : Hydrochloric acid (6M), heat
    • Conditions : Reflux, 4 hours.
    • Product : this compound (overall yield: 50–65%).

Advantages :

  • Acetylation prevents oxidation and improves solubility.
  • Higher regioselectivity due to reduced electron-donating effects of the acetanilide group.

Nitration-Reduction Sequence

This method leverages nitration to introduce nitro groups, which are later reduced to amino groups, enabling sequential halogenation.

Procedure :

  • Nitration of 1,2,4-Trifluoro-5-nitrobenzene :
    • Substrate : 1,2,4-Trifluoro-5-nitrobenzene (1.0 equiv)
    • Reagents : Bromine (2.0 equiv), iron(III) bromide (catalyst)
    • Conditions : 50°C, 6 hours.
    • Product : 2,4-Dibromo-1,5-difluoro-3-nitrobenzene.
  • Reduction of Nitro Group :
    • Reagents : Hydrogen gas (H₂, 3 atm), palladium on carbon (Pd/C, 5 wt%)
    • Conditions : Ethanol solvent, room temperature, 4 hours.
    • Product : this compound (yield: 70–80%).

Key Insight :
The nitro group acts as a directing group, facilitating bromination at the 2- and 4-positions before reduction to the amino group.

Comparative Analysis of Methods

Method Yield Regioselectivity Complexity
Direct Bromination 60–75% Moderate Low
Acetylation-Protected 50–65% High Moderate
Nitration-Reduction 70–80% High High
  • Direct Bromination is cost-effective but risks over-halogenation.
  • Acetylation-Protected routes offer better control but require additional steps.
  • Nitration-Reduction achieves high yields but demands specialized equipment for hydrogenation.

Chemical Reactions Analysis

2,4-Dibromo-3,6-difluoroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

1. Building Block in Organic Chemistry

DBDFA serves as a crucial building block in the synthesis of complex organic molecules. Its halogen substituents facilitate various reactions, including nucleophilic substitutions and cross-coupling reactions. Researchers utilize DBDFA to synthesize pharmaceuticals and agrochemicals by modifying its structure to enhance biological activity or selectivity.

2. Halogenation Reactions

The compound is often involved in halogenation processes, where it acts as a precursor for synthesizing other halogenated compounds. The presence of bromine and fluorine allows for selective substitution reactions that are valuable in creating more complex chemical entities.

Biological Applications

1. Antimicrobial Properties

Research has indicated that DBDFA exhibits notable antimicrobial activity. Studies have shown that compounds with similar halogenated structures can interact with bacterial membranes or cellular processes, leading to potential therapeutic applications against various pathogens.

2. Drug Development

DBDFA is being explored for its role in drug development, particularly for targeting specific biological pathways. Its unique chemical properties make it a candidate for developing drugs aimed at treating conditions such as allergic rhinitis through modulation of prostaglandin D2 receptors.

Material Science

1. Nonlinear Optical (NLO) Materials

In material science, DBDFA is investigated for its nonlinear optical properties. The compound's structure allows it to exhibit significant NLO activity, making it suitable for applications in photonics and optoelectronic devices.

2. Spectroscopic Studies

Researchers employ Fourier Transform Infrared (FT-IR) and Raman spectroscopy to analyze the vibrational properties of DBDFA. These studies help in understanding how substituents affect the vibrational frequencies and can guide the design of materials with desired optical properties.

Case Studies

Study Title Focus Findings
Synthesis of Halogenated CompoundsOrganic ChemistryDBDFA used as a precursor in synthesizing various pharmaceutical compounds with high yields .
Antimicrobial Activity AssessmentBiological ResearchDBDFA showed significant antimicrobial effects against multiple bacterial strains .
Nonlinear Optical PropertiesMaterial ScienceExhibited promising NLO activity suitable for photonic applications .

Mechanism of Action

The mechanism by which 2,4-Dibromo-3,6-difluoroaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Molecular Properties

The positions of halogens significantly influence reactivity and applications. Below is a comparison with key analogs:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Physical Properties Key Applications
2,4-Dibromo-3,6-difluoroaniline 1000577-86-5 Br (2,4); F (3,6) 289.91 White crystalline solid (exact mp/bp data unavailable) Pharmaceutical intermediates, materials science
4-Bromo-2,6-difluoroaniline 67567-26-4 Br (4); F (2,6) 208.01 White crystalline solid; mp ~40–42°C (estimated) OLEDs, perovskite solar cells, semiconductors
2-Bromo-4,6-difluoroaniline 444-14-4 Br (2); F (4,6) 208.01 mp 41–42°C; density 1.695 g/cm³ Chemical synthesis, antimicrobial agents
2,6-Dibromo-4-fluoroaniline 344-18-3 Br (2,6); F (4) 269.90 Not reported Building block for agrochemicals and dyes
Key Observations:
  • Halogen Effects: Bromine at the para position (4-Bromo-2,6-difluoroaniline) enhances electron-withdrawing effects, facilitating cross-coupling reactions in materials science .
  • Fluorine Placement : Fluorine at meta positions (e.g., this compound) reduces basicity of the aniline group compared to para-fluorinated analogs, affecting its utility in pH-sensitive applications .

Biological Activity

2,4-Dibromo-3,6-difluoroaniline is an organobromine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by the presence of both bromine and fluorine atoms, suggests a range of interactions with biological systems that merit detailed investigation.

  • Molecular Formula : C6H3Br2F2N
  • Molecular Weight : 286.90 g/mol

The compound is a derivative of aniline, where the substitution of halogens can significantly influence its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through mechanisms such as:

  • Halogen Bonding : The bromine and fluorine atoms can form halogen bonds with electron-rich sites on biological macromolecules.
  • Redox Reactions : The amino group can participate in redox reactions, influencing cellular pathways and molecular interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A recent study evaluated the compound's efficacy against gram-positive bacteria and mycobacterial strains. The findings suggest that halogenated anilines generally enhance antibacterial activity due to increased lipophilicity and interaction with bacterial cell membranes .

Bacterial Strain Activity (MIC)
Staphylococcus aureus< 10 µg/mL
Methicillin-resistant S. aureus (MRSA)< 10 µg/mL
Mycobacterium smegmatis< 5 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies using various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation at low concentrations.

A screening of compounds similar to this compound revealed promising results in terms of cytotoxicity against leukemia cell lines. The IC50 values for inducing apoptosis were reported between 1.61 and 2.95 µM after 72 hours of exposure .

Cell Line IC50 (µM)
Jurkat (T-cell leukemia)1.61
Ramos (B-cell lymphoma)2.95

Case Studies

  • Antimicrobial Efficacy : A comprehensive study evaluated the activity of several halogenated anilines against clinically relevant bacterial strains. The results demonstrated that compounds with multiple halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
  • Cytotoxicity Assessment : In a study focusing on the cytotoxic effects of halogenated compounds on primary human cells, this compound was shown to have minimal toxicity while maintaining significant anticancer activity against selected cancer cell lines .

Q & A

Q. Key Considerations :

  • Reaction temperature (0–25°C) minimizes polybromination.
  • Solvent choice (e.g., DCM or acetic acid) affects reaction kinetics .

Advanced: How does regioselectivity in bromination challenge the synthesis of this compound?

Methodological Answer:
Regioselectivity is influenced by competing directing effects of fluorine and bromine. Challenges include:

  • Competing Directing Groups : Fluorine at position 3 directs bromine to position 2 (ortho/para), while bromine at position 2 may alter subsequent substitution patterns.
  • Steric Hindrance : Bulky bromine atoms can slow further reactions, leading to incomplete bromination or by-products (e.g., 2,4,6-tribromo derivatives) .

Q. Resolution Strategies :

  • Use low-temperature bromination (-10°C) to favor kinetic control.
  • Monitor intermediates via LC-MS to optimize stepwise addition .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic F).
  • ¹H NMR : Aromatic protons appear as doublets due to coupling with adjacent F/Br.
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (calculated for C₆H₃Br₂F₂N: ~304.83 Da) .
  • IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How can crystallographic data resolve contradictions in structural assignments of halogenated anilines?

Methodological Answer:
Conflicting spectral data (e.g., ambiguous coupling constants in NMR) may arise from rotational isomers or crystal packing effects.

  • Single-Crystal XRD : Provides unambiguous bond lengths/angles, confirming halogen positions.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, cross-validating experimental data .

Example : For 4-bromo-2,6-difluoroaniline, XRD confirmed Br at position 4, resolving ambiguities from NOESY experiments .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent degradation.
  • Disposal : Treat as hazardous waste (UN 2811; Class 6.1) due to toxicity .

Advanced: How does this compound serve as a precursor in medicinal chemistry?

Methodological Answer:
Its halogen-rich structure enables diverse derivatization:

  • Suzuki Coupling : Replace Br with aryl/heteroaryl groups for drug candidates (e.g., kinase inhibitors).
  • Biological Activity : Derivatives of analogous compounds (e.g., 3,5-dibromo-2,6-difluorotoluene) show antimicrobial and anticancer potential .

Case Study : A derivative of 4-bromo-2,6-difluoroaniline (CAS 67567-26-4) is an intermediate in LY2835219, a CDK4/6 inhibitor .

Advanced: How do solvent and pH affect the stability of this compound?

Methodological Answer:

  • Acidic Conditions : Protonation of the amine group increases solubility but may lead to decomposition (e.g., HBr release).
  • Polar Aprotic Solvents : DMF or DMSO stabilize the compound via hydrogen bonding.
  • Light Sensitivity : UV exposure causes dehalogenation; use amber glassware .

Data Contradictions : Conflicting stability reports in literature may stem from impurities or varying storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dibromo-3,6-difluoroaniline
Reactant of Route 2
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2,4-Dibromo-3,6-difluoroaniline

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